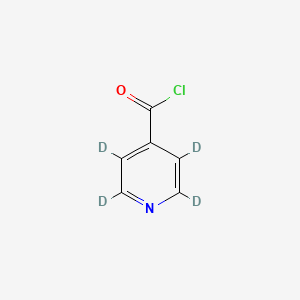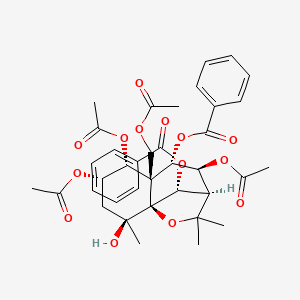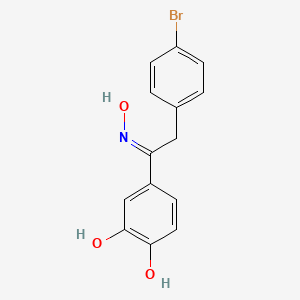
Immunosuppressant-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These agents are primarily used to inhibit the immune system’s activity, making them essential in preventing organ rejection following transplantation and in treating autoimmune diseases . Immunosuppressant-1 is particularly effective in modulating the immune response by targeting specific pathways involved in immune cell activation and proliferation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Immunosuppressant-1 typically involves multiple steps, starting from readily available precursors. The process often includes:
Initial Formation: The initial step involves the formation of a core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and specificity. These modifications are achieved through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. Key considerations include:
Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Automation: Automated systems are employed to ensure consistency and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Immunosuppressant-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In these reactions, one functional group is replaced by another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Immunosuppressant-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate immune cell behavior and signaling pathways.
Medicine: Critical in the development of therapies for autoimmune diseases and in the management of organ transplantation.
Wirkmechanismus
Immunosuppressant-1 exerts its effects by targeting specific molecular pathways involved in immune cell activation. The primary mechanism involves:
Inhibition of Calcineurin: By binding to intracellular proteins, this compound inhibits the activity of calcineurin, a key enzyme in T-cell activation.
Blocking Cytokine Production: This inhibition leads to a decrease in the production of cytokines such as interleukin-2, which are essential for T-cell proliferation and differentiation.
Vergleich Mit ähnlichen Verbindungen
Cyclosporine: Another calcineurin inhibitor used in organ transplantation and autoimmune disease treatment.
Tacrolimus: Similar to cyclosporine but with a different binding profile and potency.
Sirolimus: An mTOR inhibitor that also affects T-cell activation but through a different pathway.
Uniqueness: Immunosuppressant-1 is unique in its specific binding affinity and the resulting downstream effects on immune cell signaling. Compared to other immunosuppressants, it offers a distinct balance of efficacy and side effect profile, making it a valuable option in clinical settings .
Eigenschaften
Molekularformel |
C14H12BrNO3 |
|---|---|
Molekulargewicht |
322.15 g/mol |
IUPAC-Name |
4-[(E)-C-[(4-bromophenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H12BrNO3/c15-11-4-1-9(2-5-11)7-12(16-19)10-3-6-13(17)14(18)8-10/h1-6,8,17-19H,7H2/b16-12+ |
InChI-Schlüssel |
QMXNEVOYCHZVSJ-FOWTUZBSSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C/C(=N\O)/C2=CC(=C(C=C2)O)O)Br |
Kanonische SMILES |
C1=CC(=CC=C1CC(=NO)C2=CC(=C(C=C2)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[6-[2-[7-[(4-Chloro-2-propan-2-yloxyphenyl)methylamino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenoxy]hexylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;2,2,2-trifluoroacetic acid](/img/structure/B12376878.png)
![3,6-Bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B12376883.png)

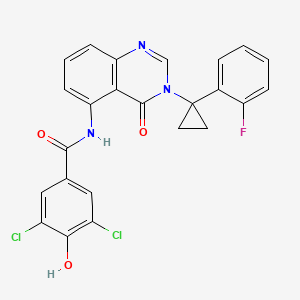
![3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium;iodide](/img/structure/B12376901.png)
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376905.png)
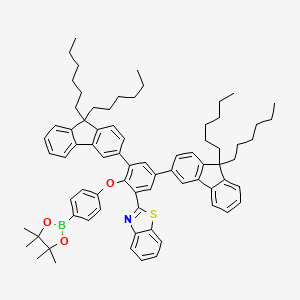
![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)
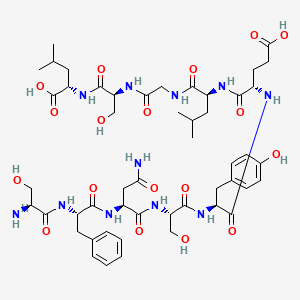

![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)
